molecular formula C25H27ClN4O2S B2882081 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide CAS No. 1052661-14-9

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide

Cat. No.: B2882081
CAS No.: 1052661-14-9
M. Wt: 483.03
InChI Key: ITIRPIZGHMECJG-UHFFFAOYSA-N
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Description

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an imidazoquinazoline core, a butanamide side chain, and a chloromethylphenyl group, contributes to its distinct chemical properties and biological activities.

Scientific Research Applications

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

While the exact mechanism of action for this compound is not provided, it’s worth noting that similar compounds have been designed to act as dual inhibitors of PI3K and HDAC . These enzymes play key roles in cellular signaling and epigenetic regulation, respectively, and their inhibition can have potent effects on cell proliferation and survival .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. As a research chemical, it should be handled with care and appropriate safety measures should be taken to prevent exposure. It is not intended for human or veterinary use.

Future Directions

The compound and its similar derivatives have shown promise as potential anticancer therapeutics due to their dual inhibitory activity against PI3K and HDAC . Future research could focus on optimizing the structure of these compounds to enhance their potency and selectivity, evaluating their efficacy in preclinical models of cancer, and eventually, if successful, advancing them to clinical trials.

Preparation Methods

The synthesis of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide typically involves multiple steps, including the formation of the imidazoquinazoline core, the introduction of the butanamide side chain, and the attachment of the chloromethylphenyl group. The synthetic route may involve the following steps:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring system.

    Introduction of the Butanamide Side Chain: This step involves the reaction of the imidazoquinazoline intermediate with butanoyl chloride or a similar reagent to introduce the butanamide side chain.

    Attachment of the Chloromethylphenyl Group: This step involves the reaction of the intermediate with 3-chloro-4-methylphenylamine or a similar reagent to attach the chloromethylphenyl group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide can be compared with other similar compounds, such as:

    Imidazoquinazoline Derivatives: These compounds share the imidazoquinazoline core and may have similar biological activities.

    Butanamide Derivatives: These compounds share the butanamide side chain and may have similar chemical properties.

    Chloromethylphenyl Derivatives: These compounds share the chloromethylphenyl group and may have similar biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2S/c1-5-14(3)21-24(32)30-22(29-21)17-9-7-8-10-19(17)28-25(30)33-20(6-2)23(31)27-16-12-11-15(4)18(26)13-16/h7-14,20-21H,5-6H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIRPIZGHMECJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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